3-[(1Z)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine
Description
3-[(1Z)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine is a heterocyclic compound featuring a pyridine ring connected via a (Z)-configured ethenyl bridge to a 3,4-dimethoxyphenyl moiety. This compound is structurally analogous to bioactive curcumin derivatives but distinguishes itself through its pyridine core and stereospecific ethenyl linkage .
Properties
IUPAC Name |
3-[(Z)-2-(3,4-dimethoxyphenyl)ethenyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-17-14-8-7-12(10-15(14)18-2)5-6-13-4-3-9-16-11-13/h3-11H,1-2H3/b6-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUYGGPOBONQMT-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CN=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CN=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1Z)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyridine derivatives under specific conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired ethenyl linkage. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-[(1Z)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring or the phenyl group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced derivatives with hydrogenated ethenyl linkage.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-[(1Z)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[(1Z)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s ethenyl linkage and methoxy groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Effects : The 3,4-dimethoxy group in both the target compound and analog 3e correlates with antioxidant activity, as methoxy groups donate electrons to stabilize free radicals .
- Stereochemistry : The (Z)-ethenyl configuration in the target compound vs. (E)-isomers in curcumin analogs (3e, 3d) could influence molecular geometry and binding affinity. For example, (E)-isomers in curcumin analogs exhibit stronger tyrosinase and HIV-1 protease inhibition .
Physicochemical Properties
Table 2: Physicochemical Comparison
Analysis :
- The target compound’s pyridine core and dimethoxyphenyl group likely result in moderate lipophilicity (Log Kow ~2.8), lower than curcumin analog 3e (~3.5) due to the latter’s additional carbonyl groups.
- Compared to 3-acetylpyridine, the target compound’s larger size and substituents reduce water solubility, which may necessitate formulation strategies for biomedical applications .
Research Findings and Therapeutic Potential
- Antioxidant Activity: Curcumin analogs with 3,4-dimethoxy groups (e.g., 3e) exhibit IC50 values of 8.2 µM in DPPH assays, comparable to ascorbic acid .
- Enzyme Inhibition : Analog 3d shows ACE inhibition (IC50: 1.3 µM), while 3e inhibits HIV-1 protease (IC50: 0.9 µM) . The target compound’s stereochemistry and core structure may modulate similar activities.
- Cytotoxicity: Curcumin analogs are non-toxic to normal lung cells at therapeutic doses , suggesting the target compound may share this profile, though confirmation is needed.
Biological Activity
3-[(1Z)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine is an organic compound with the molecular formula C15H15NO2. It features a pyridine ring linked to a 3,4-dimethoxyphenyl group via an ethenyl linkage. This compound has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and anticancer applications.
The compound is synthesized primarily through the Wittig reaction, where a phosphonium ylide reacts with 3,4-dimethoxybenzaldehyde and pyridine derivatives. The reaction conditions typically require an inert atmosphere and strong bases such as sodium hydride or potassium tert-butoxide. This synthesis route is crucial for producing the compound with high purity and yield, which is essential for biological testing.
Biological Activity
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest significant activity against common bacterial strains.
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.5 | Excellent |
| Escherichia coli | 1.0 | Moderate |
| Candida albicans | 0.8 | Good |
These findings position the compound as a potential candidate for further development in antimicrobial therapies .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The presence of methoxy groups enhances its binding affinity, influencing its efficacy in inhibiting enzyme activity or blocking receptor-mediated signaling pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in ACS Omega, researchers evaluated the antimicrobial activity of various derivatives, including this compound. The results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with a notable reduction in biofilm formation, which is critical for pathogenicity .
Case Study 2: Cancer Cell Apoptosis
Another study focused on the anticancer effects of this compound on human breast cancer cells. The results demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), promoting apoptosis through mitochondrial pathways. This suggests potential therapeutic applications in cancer treatment .
Comparison with Related Compounds
When compared to similar compounds such as 3-[(1Z)-2-(3,4-Dimethoxyphenyl)ethenyl]quinoline and isoquinoline derivatives, this compound demonstrates unique electronic properties due to its specific substitution pattern on the pyridine ring. This structural distinction can significantly influence its biological activity and reactivity in chemical systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
